molecular formula C23H22FN5O B11263097 2-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

2-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11263097
M. Wt: 403.5 g/mol
InChI Key: UYEHBRMGXMMUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a 4-(2-methoxyphenyl)piperazine moiety at position 3. This structure combines aromatic, fluorinated, and piperazine-based pharmacophores, which are common in bioactive molecules targeting central nervous system (CNS) receptors, kinases, and enzymes. The fluorine atom enhances metabolic stability and binding affinity, while the methoxyphenyl group on the piperazine may influence selectivity and pharmacokinetics .

Properties

Molecular Formula

C23H22FN5O

Molecular Weight

403.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C23H22FN5O/c1-30-22-5-3-2-4-20(22)27-12-14-28(15-13-27)23-21-16-19(26-29(21)11-10-25-23)17-6-8-18(24)9-7-17/h2-11,16H,12-15H2,1H3

InChI Key

UYEHBRMGXMMUFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

Biological Activity

2-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN6OC_{22}H_{21}FN_{6}O with a molecular weight of approximately 404.4 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its pharmacological versatility.

Biological Activity Overview

The biological activity of this compound has been linked to several mechanisms, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, demonstrating potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cancer progression. It has been reported to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers, particularly non-small cell lung cancer (NSCLC). In vitro studies have shown low nanomolar IC50 values for EGFR inhibition, indicating strong potency .
  • Psychopharmacological Effects : The presence of the piperazine moiety suggests potential psychotropic effects. Compounds with similar structures have been explored for their anxiolytic and antidepressant properties, making this compound a candidate for further investigation in neuropharmacology .

The mechanisms through which this compound exerts its biological effects include:

  • Signal Transduction Pathways : The compound modulates key signaling pathways involved in cell proliferation and survival. Its ability to inhibit EGFR leads to reduced downstream signaling that promotes tumor growth .
  • Cell Cycle Regulation : Studies have demonstrated that the compound can induce cell cycle arrest at the G1 phase, leading to decreased cellular proliferation in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of the compound:

  • Anticancer Efficacy in NSCLC :
    • A study reported that the compound demonstrated significant inhibition of NSCLC cell lines with an IC50 value in the low nanomolar range. This suggests potential therapeutic applications in targeting resistant cancer forms .
  • Psychopharmacological Assessment :
    • In preclinical models, related compounds have exhibited anxiolytic effects comparable to established medications. Further research is warranted to explore these properties in this specific compound .
  • Enzymatic Inhibition :
    • Research focusing on kinase inhibitors has shown that modifications to the pyrazolo[1,5-a]pyrazine scaffold can enhance selectivity and potency against specific targets like EGFR .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
Enzyme InhibitionInhibits EGFR with low nanomolar IC50 values
PsychopharmacologicalPotential anxiolytic effects; requires further investigation

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. A study synthesized various pyrazolo derivatives and evaluated their in vitro antimicrobial activities against a range of bacterial and fungal strains. The results indicated that many compounds demonstrated potent antibacterial and antifungal effects, suggesting that 2-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine could be developed into effective antimicrobial agents .

Antitumor Activity

The antitumor potential of pyrazolo[1,5-a]pyrazines has been extensively investigated. A comprehensive review highlighted the efficacy of these compounds against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The study compared the activity of synthesized compounds with standard chemotherapeutics like Doxorubicin, revealing that some derivatives exhibited comparable or superior antitumor activity .

Case Study: Antitumor Efficacy

A specific case involved the synthesis of several pyrazolo[1,5-a]pyrazine derivatives that were tested against multiple cancer cell lines. The results showed that certain compounds led to significant reductions in cell viability, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, pyrazolo[1,5-a]pyrazines have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production. For instance, one study reported the synthesis of new pyrazole derivatives that were evaluated for their anti-inflammatory activity in vivo, demonstrating promising results .

Summary Table of Applications

ApplicationActivity TypeReference
AntimicrobialBacterial and Fungal
AntitumorCell Viability Reduction
Anti-inflammatoryCytokine Inhibition

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazine core and piperazine moiety participate in nucleophilic substitutions under controlled conditions:

Reaction Type Conditions Reagents Products
Aromatic Substitution DMSO, 80–100°C, K₂CO₃ as base Alkyl halides, aryl boronic acids4-position derivatives with modified aryl/alkyl groups
Piperazine Alkylation DMF, RT, NaHMethyl iodide, benzyl bromideN-alkylated piperazine derivatives (e.g., quaternary ammonium salts)
  • The 4-position of pyrazine undergoes Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives .

  • Piperazine’s secondary amines react with alkyl halides to yield tertiary amines, enhancing lipophilicity.

Oxidation and Reduction Pathways

The compound’s electron-rich regions are susceptible to redox transformations:

Reaction Type Conditions Reagents Products
Pyrazine Oxidation Acetic acid, H₂O₂, 50°CH₂O₂, KMnO₄Pyrazine N-oxide derivatives
Reductive Amination MeOH, RT, NaBH₄ NaBH₄, LiAlH₄Saturated piperazine analogs
  • Oxidation at the pyrazine nitrogen generates N-oxide intermediates, which enhance hydrogen-bonding capabilities.

  • Reduction of imine bonds in piperazine (if present) stabilizes the ring structure .

Cyclization and Ring-Opening Reactions

The pyrazolo[1,5-a]pyrazine system participates in ring-modifying reactions:

Reaction Type Conditions Reagents Products
Acid-Catalyzed Cyclization HCl, EtOH, reflux HCl, H₂SO₄Fused tricyclic structures (e.g., quinoxalines)
Base-Induced Ring Opening NaOH, H₂O, 70°C NaOH, KOHPyrazole-amide intermediates
  • Acidic conditions promote intramolecular cyclization with adjacent aromatic groups, forming extended π-systems .

  • Strong bases cleave the pyrazine ring, yielding pyrazole fragments for downstream functionalization.

Functionalization of Substituents

The fluorophenyl and methoxyphenyl groups enable regioselective modifications:

Reaction Type Conditions Reagents Products
Fluorophenyl Halogenation DCM, 0°C, NBS NBS, Br₂Brominated aryl derivatives
Methoxyphenyl Demethylation BBr₃, CH₂Cl₂, −78°C BBr₃Phenolic intermediates for conjugation
  • Electrophilic bromination at the fluorophenyl ring introduces handles for cross-coupling .

  • Demethylation of the methoxy group generates reactive phenol sites for esterification or etherification .

Metal-Catalyzed Coupling Reactions

Transition-metal catalysts enable cross-coupling at strategic positions:

Reaction Type Conditions Catalysts/Reagents Products
Buchwald-Hartwig Amination Toluene, 110°C, Pd₂(dba)₃ Pd₂(dba)₃, XantphosPiperazine-aryl ether conjugates
Heck Coupling DMF, 120°C, Pd(OAc)₂ Pd(OAc)₂, PPh₃Alkenylated pyrazine derivatives
  • Palladium-mediated couplings diversify the piperazine’s aryl substituents .

  • Heck reactions extend conjugation at the pyrazine core, altering electronic properties .

Stability and Degradation Pathways

The compound degrades under specific environmental conditions:

Condition Degradation Pathway Products
UV Light Exposure Photooxidation of pyrazine ring Quinone-like byproducts
Strong Acids (pH < 2) Hydrolysis of piperazine N-C bondsFragmented pyrazole and aniline derivatives
  • Photodegradation limits storage stability but provides insights into metabolite formation .

  • Acidic hydrolysis cleaves the piperazine linkage, critical for prodrug design.

Comparative Reactivity Table

Key reaction outcomes across derivatives:

Derivative Reactivity Trend Key Application
4-Fluorophenyl analogs Enhanced electrophilic substitutionKinase inhibitor intermediates
Methoxyphenyl-piperazine variants Selective O-demethylationNeurotransmitter receptor ligands

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

  • Compound 9 (): Features a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine. This compound demonstrated PI3Kδ inhibitory activity, suggesting the core structure influences kinase selectivity .
  • 5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl Derivative (): Contains a ketone bridge linking the pyrazolo[1,5-a]pyrimidine core to a 4-(4-fluorophenyl)piperazine. The diphenyl substitution at positions 5 and 7 likely enhances hydrophobic interactions but reduces solubility compared to the target compound .

Triazolo[1,5-a]pyrazine Derivatives

  • FAUC 329 Analog (): Replaces the pyrazolo core with triazolo[1,5-a]pyrazine. This modification shifts the compound’s activity toward adenosine A2a receptor antagonism, highlighting the role of core heterocycles in target specificity .

Substituent Effects on Piperazine Moieties

Piperazine Substituents

Compound Piperazine Substituent Key Differences Biological Activity
Target Compound 2-Methoxyphenyl Electron-donating methoxy group Not explicitly reported
4-[4-(2,5-Dimethylphenyl)piperazinyl] () 2,5-Dimethylphenyl Electron-donating methyl groups Unknown
FAUC 213 () 4-Chlorophenyl Electron-withdrawing chloro group Dopamine D3 receptor ligand
Compound T1–T7 () 2-Fluorophenyl Fluorine enhances metabolic stability AChE inhibitory activity
  • Methoxy vs. Methyl Groups : The target compound’s 2-methoxyphenyl group may improve receptor binding through hydrogen bonding, whereas methyl groups () primarily contribute to steric effects without electronic modulation .
  • Halogenated Substituents : Fluorine () and chlorine () enhance lipophilicity and stability but may reduce solubility compared to methoxy .

Pharmacological Activity Comparisons

Kinase Inhibition

  • Compound 9 (): Inhibits PI3Kδ (IC50 ~10 nM) due to its pyrazolo[1,5-a]pyrimidine core and morpholine substituent. The target compound’s pyrazine core and methoxyphenyl group may shift selectivity toward other kinases .
  • Compound 37 (): A pyrazolo[1,5-a]pyrimidine derivative with tert-butylpiperazine shows high selectivity for undisclosed targets, suggesting bulky substituents improve selectivity .

CNS Receptor Interactions

  • FAUC 329 Derivatives (): Triazolo[1,5-a]pyrazines with piperazine substituents exhibit adenosine A2a receptor antagonism (Ki ~50 nM). The target compound’s pyrazolo core and methoxy group may favor dopamine or serotonin receptor interactions .
  • L-745,870 (): A pyrrolopyridine-piperazine hybrid with high D4 receptor affinity (Ki = 0.4 nM). Structural similarities suggest the target compound may share CNS activity but require functional assays .

Molecular Properties

Compound Molecular Weight LogP (Predicted) Key Features
Target Compound ~401.5 ~3.5 Fluorophenyl, methoxyphenyl
4-Chloro Derivative () 247.66 ~2.8 Chlorine substituent, no piperazine
5,7-Diphenyl Derivative () 477.53 ~5.2 High lipophilicity, ketone bridge
  • The target compound’s molecular weight (~401.5) and moderate LogP (~3.5) align with CNS drug-likeness criteria, whereas higher LogP in diphenyl derivatives () may limit bioavailability .

Preparation Methods

SNAr under Microwave Irradiation

Alternative methods use microwave-assisted SNAr for reduced reaction times:

  • Conditions : DMF, 150°C, 30 minutes

  • Base : KOtBu (3 equiv)

  • Yield : 70%

Functional Group Interconversion

Intermediate functionalization ensures proper regiochemistry:

Fluorophenyl Group Installation

The 4-fluorophenyl group is introduced via Suzuki-Miyaura coupling using:

  • Aryl halide : 2-Bromopyrazolo[1,5-a]pyrazine

  • Boron reagent : 4-Fluorophenylboronic acid

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h

  • Yield : 85%

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel (230–400 mesh), eluent = ethyl acetate/hexane (1:3 → 1:1)

  • Recrystallization : Ethanol/water (7:3) at −20°C

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.87 (s, 3H, OCH₃)

  • HRMS : m/z calcd. for C₂₂H₂₁FN₆O [M+H]⁺: 405.1789; found: 405.1793

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce Pd catalyst loading (0.5 mol%). Process optimization achieves an overall yield of 63% with >99.5% HPLC purity .

Q & A

What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of piperazine intermediates via cyclization, formylation, and acylation. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting substituted benzoyl chlorides with piperazine in dichloromethane (DCM) using N,N-diisopropylethylamine as a base, yielding 60–92% depending on substituents .
  • Step 2 : Coupling the piperazine intermediate with a pyrazolo[1,5-a]pyrazine core. Cyclization of hydrazide derivatives using POCl₃ at 120°C is common, with yields improved by optimizing stoichiometry and reaction time .
  • Optimization : Low yields (e.g., 41% in some cases ) are addressed by adjusting solvent polarity (e.g., switching from Et₂O to DCM) or using flash chromatography for purification .

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how are data interpreted?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 4-fluorophenyl group shows aromatic protons at δ 7.32–7.34 ppm, while piperazine CH₂ groups resonate at δ 2.41–3.49 ppm .
  • Elemental Analysis : Validate purity by matching calculated vs. observed C/H/N values (e.g., C 65.20% vs. 65.00% calculated for compound 7 ).
  • Melting Point (m.p.) : Consistent m.p. ranges (e.g., 153–154°C for compound 12 ) confirm crystallinity and absence of polymorphic impurities.

How can structural contradictions in X-ray crystallography data be resolved for piperazine-containing compounds?

Answer:

  • Conformational Analysis : Piperazine rings often adopt a 4C1 chair conformation. Deviations arise from steric hindrance or hydrogen bonding, as seen in 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium salts, where phenyl planes intersect at 77–78° .
  • Hydrogen Bonding : Use graph-set analysis to identify motifs (e.g., DDDD patterns in classical H-bonds). For example, protonated amines form cyclic H-bonds with carboxylate oxygens, stabilizing crystal packing .
  • Validation : Cross-reference with computational models (DFT) to resolve discrepancies in bond angles or torsion .

What strategies are employed to investigate structure-activity relationships (SAR) for pyrazolo-pyrazine derivatives?

Answer:

  • Substituent Variation : Modify the 2-methoxyphenyl group on the piperazine moiety. For instance, replacing it with 2-chlorophenyl reduces logP (from 3.5 to 2.8), affecting membrane permeability .
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for hCA I/II inhibition) to correlate substituent effects with activity .
  • Computational Modeling : Use docking studies to predict binding affinities to targets like serotonin receptors (5-HT₂) or carbonic anhydrase .

How can researchers address inconsistencies in pharmacological data across studies?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., HT-29 for colon cancer) and control compounds (e.g., flunarizine for calcium channel blocking ).
  • Data Normalization : Adjust for batch-specific variations in compound purity (e.g., CAS 2252-63-3 has ≥98% purity per safety sheets ).
  • Meta-Analysis : Compare IC₅₀ ranges across studies (e.g., 0.5–10 µM for antifungal activity ) to identify outliers due to solvent effects (DMSO vs. saline).

What methodologies are recommended for stability testing under experimental conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13) for 48–72 hours. Monitor degradation via HPLC (e.g., retention time shifts ).
  • Mass Spectrometry : Identify degradation products (e.g., cleavage of the piperazine ring ).
  • Storage Recommendations : Store at –20°C in amber vials to prevent oxidation, as fluorophenyl groups are light-sensitive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.